molecular formula C19H18O4 B11155154 7,8-diethoxy-4-phenyl-2H-chromen-2-one

7,8-diethoxy-4-phenyl-2H-chromen-2-one

Cat. No.: B11155154
M. Wt: 310.3 g/mol
InChI Key: UNYCBLCAXGOHPW-UHFFFAOYSA-N
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Description

7,8-Diethoxy-4-phenyl-2H-chromen-2-one is an organic compound belonging to the class of neoflavones, which are neoflavonoids with a structure based on the 4-phenylcoumarin skeleton . This compound is characterized by its chromen-2-one core structure, which is a common feature in many biologically active molecules.

Preparation Methods

The synthesis of 7,8-diethoxy-4-phenyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions typically include heating the reactants in an acidic medium, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the chromen-2-one core.

Industrial production methods may involve optimizing these reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

7,8-Diethoxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-2-one derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen-2-one core, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

7,8-Diethoxy-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: This compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,8-diethoxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

7,8-Diethoxy-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

7,8-diethoxy-4-phenylchromen-2-one

InChI

InChI=1S/C19H18O4/c1-3-21-16-11-10-14-15(13-8-6-5-7-9-13)12-17(20)23-18(14)19(16)22-4-2/h5-12H,3-4H2,1-2H3

InChI Key

UNYCBLCAXGOHPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OCC

Origin of Product

United States

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